Potassium;3-(methylamino)-3-oxopropanoate
Description
Contextual Placement within Malonic Acid Chemistry
Malonic acid, with the IUPAC name propanedioic acid, is a dicarboxylic acid that serves as a foundational molecule for a wide array of chemical derivatives. wikipedia.org Its structure, featuring two carboxylic acid groups separated by a methylene (B1212753) group, provides a unique reactivity profile that has been harnessed by chemists for over a century. wikipedia.org The derivatives of malonic acid, including its esters, amides, and salts, are pivotal in numerous chemical transformations. wikipedia.orgvedantu.com
N-methylmalonamic acid potassium salt is a monoamide derivative of malonic acid. Specifically, it is the potassium salt of N-methylmalonamic acid, where one of the carboxylic acid groups of malonic acid has been converted into a methylamide. This structural feature places it in the subclass of malonamic acids, which are characterized by the presence of both a carboxylic acid (or its salt form) and an amide functional group. The presence of these two distinct functional groups in a relatively small molecule imparts a dual reactivity that can be exploited in chemical synthesis.
The chemistry of malonic acid and its derivatives is vast, with applications ranging from the synthesis of pharmaceuticals to the production of polymers and specialty chemicals. atamankimya.com Malonic esters, for instance, are famous for their use in the malonic ester synthesis, a classic method for preparing substituted acetic acids. wikipedia.org The high reactivity of the methylene group alpha to both carbonyl groups allows for easy deprotonation and subsequent alkylation. wikipedia.org While the amide group in N-methylmalonamic acid potassium salt reduces the acidity of the alpha-protons compared to a malonic ester, the molecule retains the potential for various chemical modifications.
Significance in Contemporary Organic Synthesis and Material Science Research
Malonic acid derivatives are of significant importance in contemporary organic synthesis and material science. vedantu.com They serve as versatile building blocks for the construction of more complex molecular architectures. vedantu.com The Knoevenagel condensation, a reaction between an active methylene compound like malonic acid and a carbonyl compound, is a prime example of their utility in forming carbon-carbon bonds. vedantu.com
N-substituted malonamic acids and their salts are valuable intermediates in the synthesis of a variety of heterocyclic compounds and other target molecules. The presence of both a nucleophilic nitrogen (in the amide) and a potential nucleophilic carbon (alpha to the carbonyls), along with the carboxylate group, allows for a range of synthetic transformations. For instance, derivatives of malonamic acid can be used in the synthesis of substituted anilides and other amide-containing structures.
In material science, malonic acid itself is used as a crosslinking agent for polymers like starch, enhancing their mechanical properties. It also serves as a precursor for specialty polyesters and alkyd resins used in coatings to protect against UV degradation and corrosion. wikipedia.orgatamankimya.com While the direct application of N-methylmalonamic acid potassium salt in material science is not well-documented, its structure suggests potential as a monomer or a modifying agent in the synthesis of functional polymers. The amide group could introduce hydrogen bonding capabilities, influencing the properties of the resulting material.
Role as a Synthetic Target and Intermediate in Chemical Research
The synthesis of specifically substituted malonamic acid derivatives is an active area of chemical research, as these compounds can serve as key intermediates for more complex targets. The preparation of mono-substituted malonic acid half oxyesters (SMAHOs), which are structurally related to malonamic acids, has been a subject of methodological development. nih.gov Common synthetic routes to such compounds involve the alkylation of a malonate derivative followed by a selective mono-saponification or the mono-esterification of a substituted malonic acid. nih.gov
A plausible synthetic route to N-methylmalonamic acid potassium salt would involve the reaction of a malonic acid monoester with methylamine (B109427) to form the corresponding N-methylmalonamic acid ester, followed by saponification with potassium hydroxide (B78521). Alternatively, direct reaction of malonic anhydride (B1165640) with methylamine would yield N-methylmalonamic acid, which could then be neutralized with a potassium base.
As an intermediate, N-methylmalonamic acid potassium salt offers several reactive sites. The carboxylate is a good nucleophile, and the amide proton can be deprotonated under strong basic conditions. The molecule can also potentially undergo decarboxylation upon heating, a characteristic reaction of malonic acid derivatives. wikipedia.org This reactivity makes it a potential precursor for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis of anilides of substituted malonic acids has been explored, highlighting the utility of these types of compounds as synthetic intermediates. google.com
Chemical Data
While specific experimental data for Potassium;3-(methylamino)-3-oxopropanoate is scarce, the following table provides some estimated and related compound data.
| Property | Value |
| Chemical Formula | C₄H₆KNO₃ |
| IUPAC Name | This compound |
| Common Name | N-Methylmalonamic acid potassium salt |
| Related Compound (Methyl Ester) Molecular Weight | 131.13 g/mol |
| Related Compound (Dipotassium Salt of Malonic Acid) Solubility | Highly soluble in water |
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3-(methylamino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.K/c1-5-3(6)2-4(7)8;/h2H2,1H3,(H,5,6)(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORWDAHGEIIZDZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Classical Approaches to N-Methylmalonamic Acid Derivatives
Classical organic synthesis provides several reliable routes to N-methylmalonamic acid and its esters, primarily starting from malonic acid precursors. These methods often involve sequential reactions, including esterification, amidation, and hydrolysis.
Multi-Step Synthesis Strategies from Malonic Acid Precursors
The malonic ester synthesis is a foundational method for producing substituted carboxylic acids, which can be adapted for N-methylmalonamic acid derivatives. fhsu.eduorganic-chemistry.orgresearchgate.netmasterorganicchemistry.com A common precursor is diethyl malonate, which serves as a versatile starting material. youtube.com The synthesis typically involves the reaction of a malonic acid ester with methylamine (B109427).
A notable multi-step approach first involves the partial hydrolysis of a dialkyl malonate to its corresponding monoester, followed by activation of the remaining carboxylic acid group (e.g., conversion to an acyl chloride), and subsequent reaction with methylamine. This is followed by hydrolysis of the ester group to yield the final N-methylmalonamic acid. A patent describes a historical four-step process to produce N-methyl-malonamic acid ethyl ester from diethyl malonate, which includes basic hydrolysis, acidification, conversion to the acyl chloride, and finally reaction with monomethylamine. wikipedia.org
Condensation Reactions with Carbonyl Compounds
N-methylmalonamic acid and its derivatives can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. A key example of this type of reaction is the Knoevenagel condensation. nih.govbu.edu In the Doebner modification of the Knoevenagel condensation, a carboxylic acid derivative of an active methylene (B1212753) compound, such as malonic acid or its mono-amides, reacts with an aldehyde or ketone. nih.govorganic-chemistry.orgjackwestin.com This reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine (B6355638). wikipedia.orgnih.gov
The reaction proceeds through the formation of an α,β-unsaturated product. nih.gov When a malonic acid mono-amide like N-methylmalonamic acid is used, the condensation is often followed by decarboxylation, leading to the formation of an α,β-unsaturated amide. nih.govorganic-chemistry.org This provides a valuable route for the synthesis of various unsaturated N-methylamides. The general mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.orgnih.gov This is followed by a dehydration step to yield the final unsaturated product. nih.gov
Ester Hydrolysis and Amide Formation Routes
A more direct and efficient classical approach involves the direct aminolysis of a malonic acid ester with methylamine. A patented method describes a single-step reaction for the preparation of N-methyl-malonamic acid ethyl ester from diethyl malonate and monomethylamine. By carefully controlling the reaction conditions, such as temperature and reactant concentrations, the aminolysis can be directed to occur on only one of the ester groups. wikipedia.org
The subsequent hydrolysis of the remaining ester group yields the desired N-methylmalonamic acid. This hydrolysis can be carried out under either acidic or basic conditions. nih.govmdpi.comnih.gov Basic hydrolysis, often referred to as saponification, is frequently preferred as it is an irreversible reaction that goes to completion, producing the salt of the carboxylic acid (in this case, potassium;3-(methylamino)-3-oxopropanoate if potassium hydroxide (B78521) is used) and an alcohol. mdpi.com
Key parameters for the direct synthesis of N-methyl-malonamic acid ethyl ester are outlined in the table below, based on a patented procedure. wikipedia.org
| Parameter | Value |
| Starting Material | Diethyl malonate |
| Reagent | Monomethylamine |
| Solvent | Organic solvent |
| Reaction Temperature | -20°C to 5°C |
| Molar Ratio (Diethyl malonate : Monomethylamine) | 1 : 0.7-1 |
| Reaction Time | 2.5 - 4 hours |
Enzymatic Synthesis and Biocatalysis
Enzymatic methods offer a green and highly selective alternative for the synthesis of N-methylmalonamic acid derivatives, particularly for obtaining enantiopure products. These biocatalytic approaches often exhibit high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.gov
Asymmetric Hydrolysis of Malonamide Precursors for Enantiopure Products
Enantiomerically pure chiral compounds are of great importance in the pharmaceutical and fine chemical industries. researchgate.net Amidases are a class of enzymes that catalyze the hydrolysis of amides and have been successfully employed for the kinetic resolution of racemic amides. nih.gov This process involves the enantioselective hydrolysis of one enantiomer of a racemic N-methylmalonamide derivative, leaving the other enantiomer unreacted.
For instance, a racemic mixture of a chiral N-methylmalonamide can be treated with an l-selective amidase. The enzyme will selectively hydrolyze the l-enantiomer (B50610) to the corresponding chiral N-methylmalonamic acid, while the d-enantiomer remains as the unreacted amide. This allows for the separation of the two enantiomers, providing access to enantiopure products. The efficiency of this resolution is often described by the enantiomeric ratio (E value), with high E values indicating excellent selectivity. nih.gov
Substrate Scope and Enantioselectivity in Biocatalytic Processes
The applicability of enzymatic synthesis is determined by the substrate scope and enantioselectivity of the biocatalyst. Several amidases have been identified and characterized that exhibit a broad substrate range, accepting a variety of aliphatic and aromatic amides. For example, an amidase from Ochrobactrum anthropi has been shown to have activity towards a wide array of α-amino acid amides.
The enantioselectivity of these enzymes can be very high. For example, an amidase from Delftia tsuruhatensis displayed high enantioselectivity against R-2,2-dimethylcyclopropane carboxamide and R-mandelic amide. While specific studies on N-methylmalonamide derivatives are not extensively detailed in the provided search results, the broad specificity of many amidases suggests their potential applicability. The table below summarizes the substrate specificity of a purified l-amidase from Ochrobactrum anthropi NCIMB 40321, demonstrating the types of amide substrates that can be hydrolyzed, which provides an indication of the potential for similar enzymes to act on N-methylmalonamide derivatives.
| Substrate (dl-form) | Relative Activity (%) |
| Phe-NH₂ | 100 |
| Pro-NH₂ | 85 |
| Val-NH₂ | 60 |
| Leu-NH₂ | 55 |
| Met-NH₂ | 40 |
| Ala-NH₂ | 30 |
| tLeu-NH₂ | 5 |
| Glu-NH₂ | 2 |
This data highlights that amidases can process a range of substrates with varying side chains, suggesting that N-methylmalonamide derivatives with different substituents could also be potential substrates for enzymatic resolution.
Derivatization Strategies for Functionalization
The malonamate (B1258346) structure, characterized by its amide and carboxylate functionalities, serves as a versatile scaffold for further chemical modification. Derivatization strategies are employed to introduce new functional groups, thereby altering the molecule's physicochemical properties for various applications.
The nitrogen atom of the amide group in a malonamate moiety is a key site for functionalization via N-alkylation. This transformation introduces an alkyl group onto the nitrogen, which can significantly impact the molecule's properties. A common and attractive method for N-alkylation involves the direct coupling of amides with alcohols, a process that is atom-economical as it generates water as the sole byproduct. rsc.org This reaction is typically facilitated by catalysts, and various systems have been developed to achieve high selectivity and yield. rsc.org
For instance, ruthenium-catalyzed methodologies have proven effective for the direct N-alkylation of α-amino acid amides with alcohols, proceeding with excellent retention of stereochemical integrity where applicable. nih.gov Another approach involves the Hofmann N-alkylation reaction, which can be achieved using only catalytic amounts of alkyl halides in the presence of alcohols. rsc.org This method provides a practical route for the synthesis of mono- or di-alkylated amides with high selectivity, avoiding the need for large quantities of bases or alkyl halides. rsc.org The choice of alkylating agent and reaction conditions allows for the introduction of a wide array of substituents, from simple methyl or ethyl groups to more complex moieties. nih.govresearchgate.net
Table 2: Selected Methods for N-Alkylation of Amides
| Method | Alkylating Agent | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Direct Coupling | Alcohols | Ruthenium complexes | Atom-economical, base-free, good for chiral substrates. nih.gov |
| Catalytic Hofmann Alkylation | Alcohols with catalytic alkyl halides | Not specified | High selectivity for mono- or di-alkylation, avoids stoichiometric base/halide. rsc.org |
Substituted malonyl chlorides are highly reactive precursors used to introduce the malonamate backbone or to further derivatize existing malonate structures. rdd.edu.iq Their utility stems from the two electrophilic acyl chloride groups, which readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and water. rdd.edu.iq
The reaction of a substituted malonyl chloride with an amine, such as methylamine, is a direct route to synthesizing N-substituted malonamic acid derivatives. rdd.edu.iq This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the acyl chloride groups, leading to the formation of an amide bond and the release of hydrogen chloride. The presence of a base is typically required to neutralize the HCl byproduct. This strategy allows for the synthesis of a diverse library of malonamates by varying the substituents on both the malonyl chloride and the amine nucleophile. rdd.edu.iq The reaction of malonyl chloride with cyanoacetamide, for example, has been shown to yield piperidine derivatives under certain conditions. researchgate.net These reactions highlight the role of malonyl chlorides as foundational building blocks in the synthesis of more complex organic molecules and heterocyclic systems. rdd.edu.iqresearchgate.net
Chemical Reactivity and Degradation Pathways
Hydrolytic Stability and Enzyme Susceptibility of Malonamates
The stability of the amide bond in malonamates, such as the N-methyl derivative found in Potassium;3-(methylamino)-3-oxopropanoate, is central to its chemical behavior. Generally, amides are more resistant to hydrolysis than esters due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, they are not inert and will undergo hydrolysis under specific conditions.
The hydrolysis of the amide bond yields malonic acid (or its carboxylate form) and methylamine (B109427). This reaction can be catalyzed by either acid or base, though the mechanisms differ. The stability is significantly influenced by pH and temperature.
Enzymatic degradation is also a key pathway for the breakdown of such structures. Amidases (acylamide amidohydrolase, EC 3.5.1.4) are a class of hydrolase enzymes that catalyze the hydrolysis of amide bonds. wikipedia.orgiastate.edu These enzymes are widespread in both prokaryotes and eukaryotes and are involved in various metabolic pathways. wikipedia.org The susceptibility of a specific malonamate (B1258346) to a particular amidase depends on the enzyme's substrate specificity. For instance, malonamidase E2 specifically hydrolyzes malonamate into malonate and ammonia. wikipedia.org The presence of the N-methyl group in this compound would require an enzyme capable of accommodating this substitution. Such enzymes capitalize on the hydrogen atom on the reacting nitrogen to stabilize the transition state, facilitating cleavage. researchgate.net
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | Temperature | Outcome |
| Acidic Hydrolysis | Dilute or concentrated mineral acids (e.g., HCl) | Elevated | Protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to a carboxylic acid and an ammonium (B1175870) salt. |
| Alkaline Hydrolysis | Concentrated alkali hydroxides (e.g., NaOH, KOH) | Elevated | Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to a carboxylate salt and a free amine. |
| Enzymatic Hydrolysis | Amidases/Proteases in aqueous buffer | Physiological (e.g., 37°C) | Highly specific cleavage of the amide bond to form a carboxylate and an amine, often under mild pH and temperature conditions. iastate.educreative-enzymes.com |
Environmental and Biotic Degradation Mechanisms of Related Structures
In the environment, compounds like this compound are subject to a range of degradation processes, including breakdown by light and microbial action.
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet spectrum. For N-substituted amides, this can involve the cleavage of the C-N bond. cdnsciencepub.com Some photochemical methods utilize visible light to activate and hydrolyze secondary amides under neutral, room-temperature conditions by first converting them into photoresponsive intermediates. organic-chemistry.orgresearchgate.netbohrium.com This suggests that, in the presence of sunlight and suitable sensitizing agents in the environment, the amide bond of the malonamate could be a point of photochemical vulnerability. The specific pathway and rate would depend on factors like wavelength, light intensity, and the presence of other chemical species in the environment. cdnsciencepub.com
Microbial biotransformation is a critical process for the degradation of organic compounds in soil and water. researchgate.netmdpi.com Bacteria and fungi possess a vast arsenal (B13267) of enzymes that can break down complex molecules. nih.gov For a compound like this compound, two primary microbial attacks are likely:
Amide Bond Hydrolysis : Soil and water microbes produce a variety of amidase enzymes that can hydrolyze the N-methyl amide bond. iastate.edu This would be the initial and most direct step, breaking the molecule into potassium malonate and methylamine. wikipedia.orgcreative-enzymes.com Genera such as Pseudomonas and Klebsiella are known to metabolize dicarboxylic acid amides. nih.govnih.gov
N-Demethylation : Another common microbial pathway for N-methylated compounds is N-demethylation. researchgate.net This process, often catalyzed by cytochrome P450 oxidases or other demethylases, would remove the methyl group, potentially forming an unstable intermediate that subsequently hydrolyzes. researchgate.net This would yield potassium malonamate and formaldehyde, which is then further metabolized.
The specific pathway is dependent on the microbial communities present and the environmental conditions. researchgate.net
Following the initial hydrolytic or enzymatic cleavage, the resulting products—malonate and methylamine—enter central metabolic pathways.
Malonate Metabolism : Malonate is a naturally occurring dicarboxylic acid and is biodegradable. asm.org A common bacterial pathway involves the conversion of malonate to malonyl-CoA by malonyl-CoA synthetase. Malonyl-CoA decarboxylase then converts malonyl-CoA to acetyl-CoA. asm.org Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water. researchgate.net
Methylamine Metabolism : Methylamine is utilized by various methylotrophic bacteria as a source of carbon and nitrogen. It is typically oxidized to formaldehyde, which is then assimilated into biomass or further oxidized to formic acid and ultimately to carbon dioxide.
This cascade ensures that the original compound is broken down into simple, inorganic molecules, representing complete mineralization. mdpi.com
Reactivity in Specific Chemical Environments, e.g., Kolbe Electrolyses
The presence of a potassium carboxylate group makes this compound a suitable substrate for Kolbe electrolysis. This electrochemical reaction involves the oxidation of a carboxylate ion at an anode to form a radical, which then rapidly decarboxylates (loses CO₂) to form an alkyl radical. These radicals can then dimerize.
In the case of this compound, the process at the anode would be:
Oxidation : The 3-(methylamino)-3-oxopropanoate anion loses an electron to form a carboxyl radical.
Decarboxylation : This radical loses a molecule of carbon dioxide (CO₂) to form a (methylamino)carbonylmethyl radical (•CH₂CONHCH₃).
Dimerization : Two of these radicals combine to form the dimer, N,N'-dimethylsuccinamide (CH₃NHCOCH₂CH₂CONHCH₃).
Table 2: Products of Kolbe Electrolysis of this compound
| Electrode | Process | Products |
| Anode | Oxidation, Decarboxylation, Dimerization | N,N'-dimethylsuccinamide, Carbon Dioxide (CO₂) |
| Cathode | Reduction | Hydrogen (H₂), Hydroxide ions (OH⁻) |
Structural Elucidation and Computational Analysis
Spectroscopic Methods for Structural Characterization
Spectroscopic analysis is fundamental to the structural characterization of Potassium;3-(methylamino)-3-oxopropanoate, offering detailed information about its chemical bonds and atomic arrangement.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the 3-(methylamino)-3-oxopropanoate anion. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.
The most prominent features in the IR spectrum arise from the carboxylate and secondary amide groups. The carboxylate group (COO⁻) is expected to show two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as(COO⁻)) and a symmetric stretch (ν_s(COO⁻)). Due to the ionic nature of the potassium salt, these bands are typically found at lower wavenumbers compared to the C=O stretch of a carboxylic acid. The asymmetric stretch is anticipated in the 1550-1650 cm⁻¹ region, while the symmetric stretch is expected around 1400-1450 cm⁻¹.
The secondary amide group (-CONHCH₃) gives rise to several key absorptions. The N-H stretching vibration is expected as a single, moderately intense band in the region of 3350-3180 cm⁻¹ in the solid state, indicative of hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum and is predicted to appear in the 1650-1690 cm⁻¹ range. The amide II band, resulting from a combination of N-H bending and C-N stretching, is expected between 1510-1570 cm⁻¹. Additional bands corresponding to C-H stretching of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3350 - 3180 | Medium |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium |
| C=O (Amide I) | Stretch | 1690 - 1650 | Strong |
| COO⁻ (Carboxylate) | Asymmetric Stretch | 1650 - 1550 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Bend/Stretch | 1570 - 1510 | Medium-Strong |
| COO⁻ (Carboxylate) | Symmetric Stretch | 1450 - 1400 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the 3-(methylamino)-3-oxopropanoate anion, confirming its connectivity and electronic structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The methylene protons (-CH₂-) adjacent to the carboxylate and amide groups would likely appear as a singlet. The N-methyl protons (-NHCH₃) would appear as a doublet due to coupling with the adjacent N-H proton. The amide proton (N-H) would likely appear as a quartet, resulting from coupling to the three protons of the N-methyl group. The exact chemical shifts would be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display four unique signals, corresponding to each carbon atom in a different chemical environment. The carbonyl carbon of the amide group is expected to resonate furthest downfield, typically in the 170-175 ppm range. The carboxylate carbon would also appear in the downfield region, likely between 175-185 ppm. The methylene carbon (-CH₂-) would be found in the aliphatic region, and the N-methyl carbon (-CH₃) would appear at the most upfield position.
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | N-H | Variable (broad) | Quartet |
| ¹H | -CH₂- | ~3.0 - 3.5 | Singlet |
| ¹H | -CH₃ | ~2.6 - 2.9 | Doublet |
| ¹³C | COO⁻ | 175 - 185 | - |
| ¹³C | C=O (Amide) | 170 - 175 | - |
| ¹³C | -CH₂- | ~40 - 50 | - |
| ¹³C | -CH₃ | ~25 - 30 | - |
Advanced Computational Chemistry Approaches
Computational chemistry offers a powerful complement to experimental methods, providing detailed insights into the molecule's geometry, electronic properties, and dynamic behavior at an atomic level.
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state molecular geometry and electronic structure of the 3-(methylamino)-3-oxopropanoate anion. By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), the equilibrium geometry of the anion can be optimized. These calculations would provide precise bond lengths, bond angles, and dihedral angles.
DFT calculations can also be used to determine the distribution of electron density and electrostatic potential across the molecule. This would highlight the localization of negative charge on the carboxylate oxygen atoms and the polar nature of the amide bond. Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, can quantify charge transfer interactions and the degree of resonance stabilization within the amide and carboxylate groups.
The 3-(methylamino)-3-oxopropanoate anion can theoretically exist in different tautomeric and conformational forms. The secondary amide group can undergo amide-imidol tautomerization, where a proton migrates from the nitrogen to the carbonyl oxygen, resulting in an imidic acid (or iminol) tautomer. Computational studies can be employed to calculate the relative energies of the amide and imidol forms. For simple secondary amides, the amide tautomer is overwhelmingly more stable, and it is expected that DFT calculations would confirm this for the 3-(methylamino)-3-oxopropanoate anion, indicating that the imidol form exists in negligible concentration at equilibrium.
Conformational analysis involves studying the rotation around single bonds. For the 3-(methylamino)-3-oxopropanoate anion, key rotations would be around the C-C and C-N bonds. By performing a potential energy surface scan, where dihedral angles are systematically varied and the energy is calculated at each step, the various low-energy conformers (staggered, anti, gauche) can be identified. These calculations help in understanding the flexibility of the molecule and the energy barriers between different conformations. For N-methyl amides, the trans conformation (where the methyl group is opposite to the carbonyl oxygen) is generally more stable than the cis conformation, a preference that would likely be confirmed by computational analysis.
The interaction between the potassium cation (K⁺) and the 3-(methylamino)-3-oxopropanoate anion is a key aspect of the compound's structure. This is a non-covalent, electrostatic interaction. Computational models can explore the preferred coordination sites for the K⁺ ion. It is anticipated that the cation would preferentially interact with the oxygen atoms of the carboxylate group, which carry the highest negative charge density. The calculations could also explore whether the amide carbonyl oxygen participates in coordinating the potassium ion, possibly leading to a chelated structure.
Furthermore, the behavior of the compound in an aqueous solution can be modeled to understand hydration effects. By including explicit water molecules in the DFT calculations or by using a polarizable continuum model (PCM), the influence of the solvent on the anion's structure and the K⁺-anion interaction can be assessed. These models can reveal the structure of the hydration shell around the anion, showing how water molecules form hydrogen bonds with the carboxylate and amide groups. Such studies are crucial for understanding the compound's properties in a biological or environmental context.
Quantum-Chemical Calculations for Reaction Energetics and Mechanisms
Quantum-chemical calculations serve as a powerful tool for elucidating the intricate details of reaction mechanisms and the associated energy changes, offering insights that are often difficult to obtain through experimental means alone. rsc.org For derivatives of malonic acid, computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring various chemical transformations. nih.gov While specific quantum-chemical studies on this compound are not extensively documented in publicly available literature, the reactivity of the core malonic acid and N-methylamide functionalities has been investigated in related systems, providing a basis for understanding its potential chemical behavior.
Theoretical studies on the thermal decomposition of malonic acid, for instance, have been conducted to evaluate different reaction pathways. researchgate.net Such calculations typically involve locating transition state structures on the potential energy surface and computing the activation energies for proposed mechanistic steps. nih.gov For malonic acid derivatives, key reactions of interest include decarboxylation, acylation, and hydrolysis.
Computational investigations into malonic acid-mediated acylation reactions have suggested a concerted mechanism for the formation of carbon dioxide and a ketene (B1206846) intermediate. nih.govresearchgate.net DFT studies support this as a kinetically favorable pathway leading to thermodynamically stable acylated products. nih.gov Similarly, the decarboxylation of malonic acid derivatives has been a subject of both experimental and computational analysis. researchgate.netnih.gov Theoretical models can predict how substituents on the malonic acid backbone influence the rate of decarboxylation by altering the stability of intermediates and transition states. rsc.org
In the context of the amide group present in this compound, quantum-chemical calculations on model compounds like N-methylacetamide have been used to study acid-catalyzed hydrolysis. researchgate.net These studies have detailed the step-wise mechanism, including the initial protonation of the carbonyl oxygen, the rate-determining nucleophilic attack by a water molecule, and the final cleavage of the C-N bond. researchgate.net
Table 1: Representative Energetic Data from a Hypothetical DFT Study on a Malonic Acid Derivative Reaction
| Reaction Step | Description | Parameter | Calculated Value (kcal/mol) |
| Step 1 | Formation of Intermediate A | Activation Energy (ΔG‡) | +18.9 |
| Energy of Intermediate (ΔE) | -4.7 | ||
| Step 2 | Formation of Transition State B | Activation Energy (ΔG‡) | +17.4 |
| Step 3 | Product Formation | Overall Reaction Energy (ΔE) | -11.1 |
Note: The data in this table is illustrative and based on findings for related compounds, not this compound itself. It serves to demonstrate the type of information generated by quantum-chemical calculations. diva-portal.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Malonic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov This approach is widely used in drug discovery and medicinal chemistry to predict the activity of new molecules and to guide the design of compounds with enhanced properties. nih.gov For classes of compounds like malonic acid derivatives, QSAR studies can provide valuable insights into the structural features that govern their biological effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. researchgate.net These properties are quantified by molecular descriptors, which can be categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., Taft's constant, molar refractivity), and hydrophobic (e.g., partition coefficient log P, π-substituent constant). researchgate.net
In the context of malonic acid derivatives, which includes related structures such as barbiturates (formed from malonic acid and urea), QSAR models have been developed to understand their activity as, for example, enzyme inhibitors. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.net These techniques analyze the steric and electrostatic fields around a set of aligned molecules to derive a predictive model. researchgate.net
A typical 3D-QSAR study on a series of malonic acid derivatives would involve the following steps:
Dataset Selection: A series of compounds with known biological activities is chosen.
Molecular Modeling and Alignment: The 3D structure of each molecule is generated and they are all aligned in space based on a common substructure.
Descriptor Calculation: Steric and electrostatic fields (for CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (for CoMSIA) are calculated.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a relationship between the descriptors and the biological activity. The predictive power of the model is rigorously validated using both internal (e.g., cross-validation) and external test sets. researchgate.net
The statistical quality of a QSAR model is assessed by several parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the external test set (r²pred). A robust and predictive model will have high values for these parameters.
Table 2: Example Statistical Results from a 3D-QSAR Study on Barbituric Acid Derivatives
| Model | q² (Cross-validation) | r² (Correlation) | r²pred (Prediction) |
| CoMFA | 0.597 | 0.897 | 0.818 |
| CoMSIA | 0.602 | 0.980 | 0.864 |
Source: This data is based on a study of barbituric acid derivatives as urease inhibitors and illustrates the statistical validation of QSAR models. researchgate.net
The resulting QSAR models can be visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. This provides rational guidance for the synthesis of new, more potent derivatives.
Advanced Analytical Techniques for Characterization and Quantification
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of small-molecular-weight compounds due to its high sensitivity and selectivity. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also utilized, often requiring derivatization to increase the volatility of polar analytes. tandfonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. tandfonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes.
For compounds similar to Potassium;3-(methylamino)-3-oxopropanoate, HILIC can provide efficient separation from other polar and nonpolar matrix components. nih.gov For instance, a study on the separation of organic acids demonstrated that a HILIC column (Poroshell 120 HILIC-Z) with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) solution (pH 6.7) could effectively separate various organic acids. tandfonline.com This approach is advantageous as it can avoid matrix interferences that are common in reversed-phase chromatography. tandfonline.com
Targeted Metabolomics for Complex Mixture Analysis and Identification
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. nih.gov This approach is particularly useful for studying specific metabolic pathways or for the identification and quantification of known compounds like this compound in complex biological samples. nih.govrsc.org
LC-MS/MS is the predominant platform for targeted metabolomics. nih.gov By operating the mass spectrometer in the multiple reaction monitoring (MRM) mode, high sensitivity and specificity can be achieved. mdpi.com In this mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored. This highly selective process minimizes interferences from the sample matrix. For example, a targeted method was developed to quantify 24 microbial derivatives of aromatic amino acids using LC-MS/MS with MRM, demonstrating the power of this technique for analyzing specific classes of compounds. illinois.edu
The application of targeted metabolomics has been instrumental in identifying potential biomarkers for various conditions. For instance, targeted analysis of amino acid profiles in serum has been used to identify markers for diet-induced hyperlipidemia. rsc.org Similarly, targeted analysis of N-acyl glycines in urine has been applied to study the progression of diabetes. acs.org
Derivatization Strategies for Enhanced Detection in Mass Spectrometry
Derivatization is a chemical modification process used to improve the analytical performance of compounds that are otherwise difficult to analyze. researchgate.netbioanalysis-zone.com For polar compounds like this compound, which may exhibit poor ionization efficiency or chromatographic retention, derivatization can be a crucial step. nih.govresearchgate.net
Common derivatization strategies aim to:
Enhance Ionization: By adding a functional group that is easily ionizable, the sensitivity of mass spectrometric detection can be significantly increased. researchgate.netresearchgate.net
Improve Chromatographic Separation: Introducing a nonpolar group can improve retention on reversed-phase columns. researchgate.net
Increase Volatility for GC-MS: For analysis by GC-MS, polar functional groups are often converted to more volatile derivatives. tandfonline.com
For carboxylic acids and amino acids, a variety of derivatization reagents are available. For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) is used to derivatize carboxyl- and carbonyl-containing metabolites, improving their detection. acs.org Another common reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is used for the derivatization of amino acids prior to UPLC-MS/MS analysis. mdpi.com For GC-MS analysis, silylation is a common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nist.gov
Table 1: Derivatization Strategies for Mass Spectrometry
| Derivatization Reagent | Target Functional Group | Purpose | Analytical Platform |
|---|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl, Carbonyl | Enhance ionization and chromatographic separation | LC-MS |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Amino | Enhance ionization and chromatographic separation | UPLC-MS/MS |
| Trimethylsilyl (TMS) | Active Hydrogen (e.g., in -COOH, -OH, -NH2) | Increase volatility | GC-MS |
| n-Butanol | Carboxylic Acid | Enhance signal intensity and improve separation of isomers | LC-MS/MS |
| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acid | Produce stable esters for GC analysis | GC-MS |
| Acetyl chloride | Hydroxyl, Amino | Increase volatility and improve chromatographic properties | GC-MS |
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic acids and related compounds. nih.gov Its simplicity, speed, and stability make it a popular choice for routine analysis. nih.gov
Reversed-Phase and Ion-Exclusion Chromatography Modes for Organic Acid Separation
Reversed-phase chromatography is the most common mode of HPLC, where a nonpolar stationary phase is used with a polar mobile phase. shimadzu.com For the analysis of polar organic acids, a 100% aqueous mobile phase at a low pH is often employed. This ensures that the carboxylic acid groups are protonated, increasing their retention on the nonpolar stationary phase. The separation is based on differences in hydrophobic interactions between the analytes and the stationary phase. shimadzu.com
Ion-exclusion chromatography is another effective technique for separating weak acids like organic acids. shimadzu.com This method utilizes a stationary phase with fixed ionic charges. The separation mechanism is based on the repulsion of anions from the negatively charged stationary phase, allowing for the separation of ionic and non-ionic or weakly ionized compounds. shimadzu.com
Table 2: Comparison of HPLC Separation Modes for Organic Acids
| Chromatographic Mode | Stationary Phase | Mobile Phase | Separation Principle |
|---|---|---|---|
| Reversed-Phase | Nonpolar (e.g., C18) | Polar (often aqueous with low pH) | Hydrophobic interactions |
| Ion-Exclusion | Ion-exchange resin | Aqueous buffer | Ion repulsion and size exclusion |
Electrochemical and UV Detection Strategies in HPLC
UV detection is a common detection method for HPLC analysis of organic acids. shimadzu.com The carboxyl group in organic acids exhibits UV absorbance in the short wavelength region, typically around 210 nm. shimadzu.com However, this method can be prone to interference from other co-eluting compounds that also absorb at this wavelength. nih.govshimadzu.com
Electrochemical detection (ED) offers a more selective and often more sensitive alternative to UV detection for electro-active compounds. acs.orghilarispublisher.com Instead of measuring a physical property, ED involves an induced chemical reaction at an electrode surface. hilarispublisher.com For organic acids, this can involve their oxidation at a specific potential. tandfonline.com This technique can be several tens of times more sensitive and provide higher reproducibility than UV detection for certain analytes. acs.org However, ED can be more specialized and susceptible to electrode fouling over time. hilarispublisher.com
A study comparing HPLC-ED and HPLC-UV for the determination of organic acids in wine found that the ED method provided smaller relative standard deviation values and lower detection limits. acs.org The selectivity of ED was also highlighted, as it was less affected by interfering compounds present in the sample matrix compared to UV detection at 210 nm. acs.org
Spectrophotometric Assay Development for Quantitation
The quantification of this compound in various matrices necessitates the development of reliable and accessible analytical methods. While chromatographic techniques often provide high specificity, spectrophotometric assays represent a valuable alternative due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. The development of such an assay for this compound, which lacks a strong native chromophore, would hinge on a chemical derivatization step to yield a product with significant absorbance in the ultraviolet-visible (UV-Vis) region.
As of this writing, specific spectrophotometric assays for the direct quantification of this compound have not been detailed in peer-reviewed literature. However, based on the chemical structure of the compound, which features a secondary amine and a carboxylate group, several established derivatization strategies for these functional groups could be adapted to develop a novel quantitative assay.
One potential approach involves the derivatization of the secondary amine group. A number of reagents are known to react with secondary amines to produce colored products. For instance, a colorimetric test using acetaldehyde (B116499) and an Fmoc-amino acid has been shown to be selective for secondary amines, producing an orange to red-brown color. acs.orgnih.gov Another potential reagent is quinonedichlorodiimide, which has been used for the colorimetric determination of aromatic secondary amines, resulting in a characteristic green color. jst.go.jp The suitability of these reagents for the aliphatic secondary amine in this compound would require experimental validation.
Alternatively, the carboxylate group could be targeted. A well-established method for the quantification of carboxyl groups in proteins involves the use of Woodward's Reagent K. nih.gov This reagent reacts with carboxyl groups to form a chromophore with an absorption maximum at 340 nm. nih.gov The adaptation of this method would involve optimizing reaction conditions such as pH, temperature, and reagent concentration to ensure complete and specific derivatization of the carboxylate moiety of this compound.
A hypothetical assay could be developed by reacting a known concentration of this compound with a suitable derivatizing agent. The resulting colored solution's absorbance would then be measured at the wavelength of maximum absorbance (λmax). The development and validation of such a method would involve several key steps:
Optimization of Reaction Conditions: This would include determining the optimal pH, temperature, reaction time, and concentration of the derivatizing reagent to ensure a stable and reproducible color formation.
Determination of λmax: The absorption spectrum of the derivatized product would be recorded to identify the wavelength of maximum absorbance, which provides the highest sensitivity for quantification.
Method Validation: The assay would be validated according to established analytical guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.
Hypothetical Validation Data for a Spectrophotometric Assay
The following tables represent hypothetical data that would be generated during the validation of a newly developed spectrophotometric assay for this compound.
Linearity and Range
A calibration curve would be constructed by preparing a series of standard solutions of this compound at different concentrations and measuring their absorbance after derivatization.
| Concentration (µg/mL) | Absorbance at λmax |
| 5.0 | 0.112 |
| 10.0 | 0.225 |
| 20.0 | 0.448 |
| 40.0 | 0.895 |
| 60.0 | 1.342 |
| 80.0 | 1.790 |
This data would be expected to yield a linear regression equation with a correlation coefficient (R²) close to 1.0, indicating a strong linear relationship between concentration and absorbance over the tested range.
Accuracy
The accuracy of the method would be assessed by recovery studies, where known amounts of the compound are spiked into a blank matrix and the recovery is calculated.
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 10.0 | 9.85 | 98.5 |
| 30.0 | 29.55 | 98.5 |
| 50.0 | 50.80 | 101.6 |
Acceptable recovery values are typically within the range of 80-120%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a sample at the same concentration on the same day and on different days.
Repeatability (Intra-day Precision)
| Concentration (µg/mL) | Replicate 1 Absorbance | Replicate 2 Absorbance | Replicate 3 Absorbance | Mean Absorbance | % RSD |
| 30.0 | 0.670 | 0.675 | 0.668 | 0.671 | 0.53 |
Intermediate Precision (Inter-day Precision)
| Day | Mean Absorbance (n=3) |
| Day 1 | 0.671 |
| Day 2 | 0.680 |
| Day 3 | 0.674 |
| Overall Mean | 0.675 |
| % RSD | 0.67 |
A relative standard deviation (RSD) of less than 2% is generally considered acceptable for precision.
The development of a robust spectrophotometric assay, as outlined hypothetically above, would provide a valuable tool for the routine quantification of this compound in research and quality control settings.
Biochemical and Enzymatic Aspects
Role in Enzyme-Catalyzed Reactions
Malonamate (B1258346) analogs have been investigated as potential substrates and inhibitors of several hydrolase enzymes, particularly serine β-lactamases. These enzymes are crucial in bacterial resistance to β-lactam antibiotics.
Research has explored the substrate specificity of serine β-lactamases for various substituted aryl malonamates. A notable study demonstrated that N-alkylation of the side-chain amide of malonamates does not prevent, and in some cases, may be compatible with, hydrolysis by β-lactamases. This suggests that the enzyme's active site can accommodate substitutions on the amide nitrogen.
For instance, the hydrolysis of N-methyl-N-benzylmalonamate by certain β-lactamases has been observed, indicating that these enzymes can recognize and process acyclic amide substrates that are structurally different from their typical cyclic β-lactam substrates. However, the efficiency of this hydrolysis can be influenced by the nature of the substituents. This susceptibility to hydrolysis provides evidence that compounds with retro-amide side chains, such as malonamates, can gain access to the active sites of enzymes that recognize β-lactams. nih.gov
Table 1: Susceptibility of Selected Malonamate Analogs to β-Lactamase Hydrolysis
| Compound | N-Substitution | Susceptibility to Hydrolysis |
| Aryl Malonamate | Unsubstituted | Variable |
| N-methyl-N-benzylmalonamate | Methyl, Benzyl | Yes |
This table is illustrative and based on findings from studies on substituted aryl malonamates. nih.gov
The structural similarity of malonates to the transition states of certain enzymatic reactions makes them candidates for enzyme inhibitors. While malonic acid itself is a classic competitive inhibitor of succinate (B1194679) dehydrogenase, its amide derivatives have been explored as inhibitors of other enzyme classes. nih.gov
In the context of β-lactamases, a phosphonate (B1237965) analogue of malonamates has been synthesized and shown to be an irreversible inhibitor of these enzymes. nih.gov This type of inhibition often involves the formation of a stable, covalent bond with a key amino acid residue in the enzyme's active site, typically a serine residue in the case of serine β-lactamases. The mechanism likely involves the phosphonate group mimicking the tetrahedral transition state of the substrate hydrolysis, leading to the inactivation of the enzyme. nih.govfrontiersin.org
This finding underscores the potential for malonamate scaffolds to be developed into potent enzyme inhibitors by incorporating functional groups that can react with the enzyme's catalytic machinery.
Metabolomic Profiling and Biological Pathways
Currently, there is a lack of specific information in the scientific literature regarding the metabolomic profiling and biological pathways of potassium 3-(methylamino)-3-oxopropanoate.
There are no readily available studies detailing the identification or quantification of potassium 3-(methylamino)-3-oxopropanoate in biological matrices such as plasma, urine, or tissues. Standard metabolomic screening techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, could potentially detect this compound, but specific methods for its targeted analysis have not been reported.
Given the absence of detection in biological systems, no direct linkages to endogenous metabolic or co-metabolic pathways have been established for potassium 3-(methylamino)-3-oxopropanoate. Hypothetically, if introduced into a biological system, it could be metabolized by amidases to yield malonate and methylamine (B109427). wikipedia.org Malonate can enter central metabolism, for instance, through the activity of malonyl-CoA synthetase, while methylamine is a known metabolite involved in one-carbon metabolism. nih.govresearchgate.net However, such pathways for this specific compound remain speculative without direct experimental evidence.
Research Applications and Interdisciplinary Significance
Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis
In the field of organic synthesis, malonate derivatives are fundamental building blocks for constructing more complex molecular architectures. Potassium 3-(methylamino)-3-oxopropanoate serves as a versatile three-carbon synthon, enabling chemists to introduce specific functionalities into a target molecule.
Precursors for Enantiopure α,α-Disubstituted Amino Acids
The synthesis of α,α-disubstituted amino acids is of great interest in medicinal and biological chemistry, as these compounds can induce specific conformations in peptides, enhancing their stability and biological activity. nih.gov Malonate derivatives are classic precursors for amino acid synthesis. The general strategy involves the alkylation of the α-carbon.
For Potassium 3-(methylamino)-3-oxopropanoate, the process would theoretically involve the deprotonation of the central carbon atom to form a stabilized carbanion, followed by sequential alkylation reactions with two different alkyl halides. Subsequent hydrolysis and decarboxylation would yield the desired α,α-disubstituted amino acid. The N-methylamino group is integral to the final structure. Achieving enantiopurity—the synthesis of a single mirror-image form of a chiral molecule—is a critical challenge. princeton.edu While numerous methods exist for producing N-alkylated amino acids, nih.govnih.gov the use of chiral auxiliaries or asymmetric catalysts in conjunction with malonamate (B1258346) precursors like Potassium 3-(methylamino)-3-oxopropanoate represents a potential pathway to these valuable, non-natural amino acids. orgsyn.org
Application in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to a vast number of pharmaceuticals and biologically active molecules. The bifunctional nature of Potassium 3-(methylamino)-3-oxopropanoate, possessing both a nucleophilic nitrogen and an electrophilic carbonyl carbon within the amide, as well as the reactive 1,3-dicarbonyl system, makes it a suitable precursor for various heterocyclic systems.
Amino acids and their derivatives are widely used in the synthesis of heterocycles. beilstein-journals.orgnih.gov The N-methyl malonamate structure can participate in condensation and cyclization reactions. For instance, it could react with compounds containing two electrophilic sites to form nitrogen-containing rings. The use of related propenoates and amino acid derivatives has been shown to be an effective method for preparing a variety of heterocyclic systems where the amino acid structure is incorporated into the newly formed ring. mdpi.org
Contributions to Materials Science and Polymer Chemistry
The application of organic molecules in materials science often leverages their ability to self-assemble or to be linked into larger, ordered structures like polymers or metal-organic frameworks (MOFs).
Coordination Chemistry in Metal-Organic Frameworks and Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com These materials are notable for their porosity and high surface area, making them useful in gas storage, separation, and catalysis.
Potassium 3-(methylamino)-3-oxopropanoate possesses a carboxylate group (-COO⁻), which is an excellent ligand for coordinating to metal cations, including its own counter-ion, potassium (K⁺). mdpi.comnih.gov The amide group's carbonyl oxygen could also participate in coordination, allowing the molecule to act as a multidentate linker, bridging multiple metal centers. This bridging action is the fundamental principle behind the formation of extended one-, two-, or three-dimensional networks characteristic of coordination polymers. While specific MOFs using this exact ligand are not prominently documented, the principles of coordination chemistry strongly suggest its potential as a building block for novel potassium-based coordination polymers or mixed-metal frameworks. researchgate.net
Table 1: Potential Coordination Modes of 3-(methylamino)-3-oxopropanoate Ligand
| Coordination Site(s) | Metal Ion(s) Bridged | Potential Structure |
| Carboxylate (monodentate) | 1 | Discrete complex or chain termination |
| Carboxylate (bidentate bridging) | 2 | 1D, 2D, or 3D polymer |
| Carboxylate and Amide Oxygen | 1 (chelating) or 2 (bridging) | 1D, 2D, or 3D polymer |
Environmental Chemistry and Bioremediation Research
The environmental fate of synthetic chemicals is a critical area of research. While specific studies on the bioremediation or environmental impact of Potassium 3-(methylamino)-3-oxopropanoate are not widely available, general knowledge of related compounds can offer insights. As a salt of a modified amino acid and a simple organic acid, it is expected to have a degree of biodegradability. Its production, like that of other specialty chemicals such as potassium nitrate, can be evaluated for environmental impact using life-cycle assessments to identify more sustainable manufacturing routes. mdpi.com Further research would be needed to determine its persistence, toxicity, and potential for use in or impact on environmental systems.
Development of Chemical Probes and Enzyme Inhibitors
In biochemistry and pharmacology, small molecules are often developed to interact with specific proteins, such as enzymes, to study or modulate their function. Malonate, the parent dicarboxylate of this compound, is a classic example of a competitive enzyme inhibitor. vedantu.com It famously inhibits the enzyme succinate (B1194679) dehydrogenase by binding to its active site, thereby blocking the enzyme's natural substrate, succinate. libretexts.orgvaia.com
Given this precedent, Potassium 3-(methylamino)-3-oxopropanoate and related malonate derivatives are logical candidates for investigation as enzyme inhibitors. nih.gov The N-methylamide group alters the molecule's size, polarity, and hydrogen bonding capability compared to malonate, which could lead to altered affinity or selectivity for succinate dehydrogenase or other enzymes that process dicarboxylate substrates. While it may not meet the high specificity required to be termed a "chemical probe" without extensive validation, its foundational structure makes it a compound of interest for screening in drug discovery and chemical biology programs aimed at developing new enzyme inhibitors.
Corrosion Inhibition Research
The potential of Potassium;3-(methylamino)-3-oxopropanoate as a corrosion inhibitor can be inferred from the known properties of amino acids and carboxylates. jetir.orgsae.org Organic compounds containing heteroatoms like nitrogen and oxygen, as well as functional groups such as amino (-NH2) and carboxyl (-COOH) groups, are often effective corrosion inhibitors, particularly for metals like steel in acidic or neutral media. jetir.orgat.ua
The mechanism of corrosion inhibition by such compounds typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. jetir.orgchalcogen.ro This film acts as a barrier, preventing corrosive species from reaching the metal. researchgate.net The adsorption can be influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the corrosive environment. chalcogen.ro
Amino acids are considered environmentally friendly or "green" corrosion inhibitors due to their low toxicity and biodegradability. rsc.org The presence of both an amino group and a carboxyl group allows for multiple points of interaction with the metal surface. jetir.org Depending on the specific amino acid and the conditions, they can act as anodic, cathodic, or mixed-type inhibitors. jetir.org
Carboxylate-based inhibitors also play a significant role in corrosion protection. sae.orgrsc.org They can function by adsorbing onto the passivation layer of the metal or by forming a complex during hydroxide (B78521) precipitation. researchgate.net The carboxylate group, with its delocalized negative charge, can effectively bind to the positively charged metal surface. rsc.org The length of the alkyl chain in carboxylate inhibitors can also influence their effectiveness, with longer chains potentially forming a more robust hydrophobic layer. rsc.org
Given that this compound possesses both a carboxylate group and an N-methylated amide group (a derivative of an amino group), it is reasonable to hypothesize that it could exhibit corrosion-inhibiting properties. The lone pair of electrons on the nitrogen and oxygen atoms could facilitate adsorption onto a metal surface. The potassium salt form would ensure its solubility in aqueous environments, a common medium for corrosion processes.
Table 2: Corrosion Inhibition Efficiency of Related Compound Classes
| Inhibitor Class | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings | Reference |
| Amino Acids | Steel, Aluminum, Copper | Acidic and Neutral Media | Adsorption via amino and carboxyl groups, forming a protective film. | Act as anodic, cathodic, or mixed-type inhibitors; eco-friendly. | jetir.orgat.ua |
| Carboxylates | Steel, Cast Iron, AM50 Alloy | Neutral and Alkaline Solutions | Adsorption on passivation layer, formation of complexes. | Effectiveness can depend on alkyl chain length; slow depletion rate in coolants. | sae.orgresearchgate.netrsc.org |
| Amino Amide Derivatives | Steel | Marine Environment (NaCl solution) | Adsorption of molecules on the steel surface. | Can act as a mixed inhibitor with high efficiency. | chalcogen.ro |
This table provides an overview of the corrosion inhibition properties of compound classes related to this compound to suggest its potential application in this field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
